5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound features a complex structure that includes a benzoxazole core, an azetidine ring, and a pyrazole moiety. Its unique combination of functional groups makes it a candidate for various biological activities.
This compound is classified under heterocyclic compounds due to its incorporation of nitrogen and oxygen in its structure. It can be sourced from chemical suppliers that specialize in pharmaceutical intermediates and research chemicals. The compound's molecular formula is with a molecular weight of 323.2 g/mol.
The synthesis of 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step reactions:
The molecular structure of 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 323.2 g/mol |
IUPAC Name | 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole |
InChI | InChI=1S/C14H12ClN4O |
InChI Key | LEFBBORARQUQCD-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=C(C=N4)Cl |
This structure highlights the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo several types of reactions:
The reactions typically involve reagents such as:
The mechanism of action for 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific biological targets. For instance:
The physical properties of 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole include:
Chemical properties include:
The compound's stability can be affected by environmental factors such as light and moisture, necessitating careful storage conditions .
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound's unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is utilized to understand interactions with biological targets such as enzymes and receptors .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: